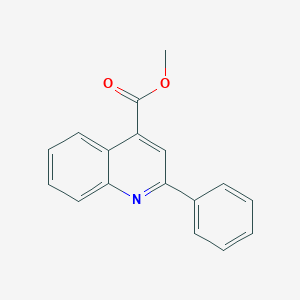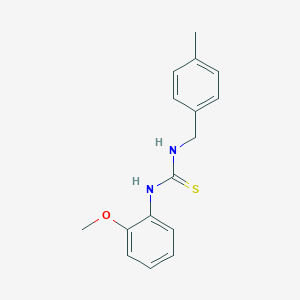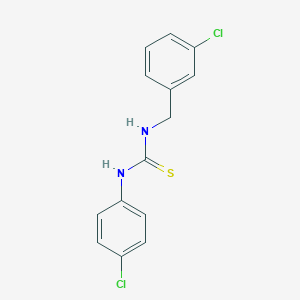![molecular formula C29H27N3O4S B452192 2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID](/img/structure/B452192.png)
2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid is a complex organic compound that features a quinoline core, a benzoic acid moiety, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an aniline derivative, the Skraup synthesis can be used to form the quinoline ring.
Introduction of the Isobutoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Coupling with Benzoic Acid: The quinoline derivative can be coupled with a benzoic acid derivative using a peptide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Functionalization: Introduction of the carbothioyl and methylamino groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl and carbothioyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline and benzoic acid derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Fluorescent Probes: The quinoline core can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.
作用机制
The mechanism of action of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzoic Acid Derivatives: Such as salicylic acid, known for its use in acne treatment.
Uniqueness
The unique combination of functional groups in 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C29H27N3O4S |
|---|---|
分子量 |
513.6g/mol |
IUPAC 名称 |
2-[methyl-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioyl]amino]benzoic acid |
InChI |
InChI=1S/C29H27N3O4S/c1-18(2)17-36-20-10-8-9-19(15-20)25-16-23(21-11-4-6-13-24(21)30-25)27(33)31-29(37)32(3)26-14-7-5-12-22(26)28(34)35/h4-16,18H,17H2,1-3H3,(H,34,35)(H,31,33,37) |
InChI 键 |
JDHOLKVQVKCESW-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O |
规范 SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B452109.png)



![4-{[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B452118.png)
![Diisopropyl 5-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452119.png)
![N'-benzyl-N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B452121.png)


![Methyl 4-(4-propylphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452127.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452128.png)
![Propan-2-yl 2-[(biphenyl-4-ylcarbonyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B452131.png)
![Methyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B452132.png)
![2-(2,4-dichlorophenyl)-N-[3-({[(2,4-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B452133.png)
